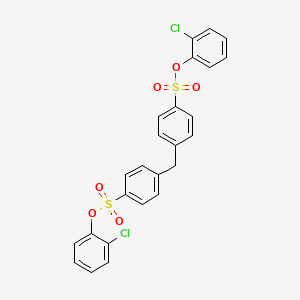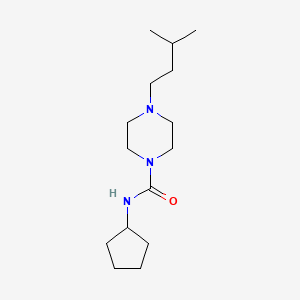
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate
Descripción general
Descripción
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate, also known as Mitotane, is a synthetic chemical compound that is used in the treatment of adrenocortical carcinoma, a rare type of cancer that affects the adrenal glands. Mitotane is a potent adrenolytic agent that acts by destroying the cells of the adrenal cortex, which are responsible for producing hormones such as cortisol and aldosterone.
Mecanismo De Acción
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate acts by selectively destroying the cells of the adrenal cortex, which are responsible for producing cortisol and other hormones. This compound is taken up by the adrenal cortex cells, where it accumulates and causes damage to the endoplasmic reticulum and mitochondria, leading to cell death. This compound also inhibits the synthesis of cholesterol, which is a precursor of cortisol.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of cortisol and other hormones in the blood, leading to the regression of adrenocortical carcinoma and the improvement of symptoms in patients with Cushing's syndrome. This compound can also cause side effects such as nausea, vomiting, diarrhea, and liver toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a potent adrenolytic agent that can be used to study the physiology and biochemistry of the adrenal cortex. This compound can be used to induce adrenal insufficiency in animal models, allowing researchers to study the effects of cortisol deficiency on various physiological processes. However, this compound is a toxic compound that requires careful handling and disposal, and its use in lab experiments should be strictly regulated.
Direcciones Futuras
There are several future directions for research on bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of patients to this compound therapy. Finally, there is a need for further studies on the long-term effects of this compound on the adrenal gland and other organs.
Conclusion:
This compound is a synthetic compound that is used in the treatment of adrenocortical carcinoma and Cushing's syndrome. This compound acts by selectively destroying the cells of the adrenal cortex, leading to the reduction of cortisol and other hormones in the blood. This compound has been extensively studied for its use in clinical trials, and its biochemical and physiological effects have been well documented. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been extensively studied for its use in the treatment of adrenocortical carcinoma. Clinical trials have shown that this compound can induce remission in up to 30% of patients with advanced adrenocortical carcinoma. This compound is also used in the treatment of Cushing's syndrome, a hormonal disorder that results from the overproduction of cortisol by the adrenal glands.
Propiedades
IUPAC Name |
(2-chlorophenyl) 4-[[4-(2-chlorophenoxy)sulfonylphenyl]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2O6S2/c26-22-5-1-3-7-24(22)32-34(28,29)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)35(30,31)33-25-8-4-2-6-23(25)27/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUUAMJEHUXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4839172.png)
![isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4839174.png)
![N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
![2-(4-bromophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4839187.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4839199.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839205.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839212.png)
![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)
